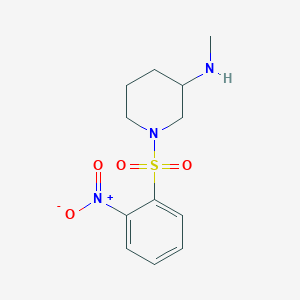

N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine

CAS No.:

Cat. No.: VC17857651

Molecular Formula: C12H17N3O4S

Molecular Weight: 299.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N3O4S |

|---|---|

| Molecular Weight | 299.35 g/mol |

| IUPAC Name | N-methyl-1-(2-nitrophenyl)sulfonylpiperidin-3-amine |

| Standard InChI | InChI=1S/C12H17N3O4S/c1-13-10-5-4-8-14(9-10)20(18,19)12-7-3-2-6-11(12)15(16)17/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |

| Standard InChI Key | IBAWSZVLTBJPDN-UHFFFAOYSA-N |

| Canonical SMILES | CNC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₂H₁₇N₃O₄S, with a molecular weight of 299.35 g/mol. Its IUPAC name derives from the piperidin-3-amine core, where the nitrogen at position 1 is bonded to a methyl group and a 2-nitrobenzenesulfonyl moiety. Key structural elements include:

-

Piperidine ring: A six-membered saturated heterocycle providing conformational flexibility.

-

2-Nitrobenzenesulfonyl group: An electron-withdrawing substituent that influences electronic distribution and reactivity .

-

N-Methylamine: Enhances lipophilicity and modulates intermolecular interactions .

The nitro group at the ortho position of the benzene ring introduces steric hindrance, potentially affecting binding interactions in biological systems .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine typically involves sequential functionalization of the piperidine core:

-

N-Methylation: Piperidin-3-amine undergoes methyl group introduction via reductive amination or alkylation with methyl iodide .

-

Sulfonylation: The secondary amine reacts with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage.

Reaction Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran.

-

Temperature: 0–25°C to minimize side reactions.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).

Key Reaction Pathways

-

Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization.

-

Sulfonamide Cleavage: Strong acids (e.g., HBr/acetic acid) or bases (e.g., NaOH/ethanol) can hydrolyze the sulfonamide bond, regenerating the parent amine.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Solubility | Moderate in DMSO (~50 mg/mL); low in water (<1 mg/mL) |

| LogP | ~2.1 (predicted) |

| pKa | Amine: ~9.5; Sulfonamide: ~6.2 |

| Thermal Stability | Decomposes above 200°C |

The electron-withdrawing nitro and sulfonyl groups reduce basicity compared to unmodified piperidin-3-amine (pKa ~10.5) .

Biological Activity and Research Applications

While direct pharmacological data for N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine are unavailable, structurally related sulfonamides exhibit:

-

Enzyme Inhibition: Sulfonamide groups often target carbonic anhydrases or proteases.

-

Antimicrobial Effects: Analogous compounds show activity against Gram-positive bacteria.

-

CNS Modulation: Piperidine derivatives frequently cross the blood-brain barrier, suggesting neuropharmacological potential .

Table 2: Comparative Bioactivity of Analogous Compounds

| Compound | IC₅₀ (Enzyme X) | Antibacterial MIC (μg/mL) |

|---|---|---|

| 1-(4-Nitrobenzenesulfonyl)piperidine | 12 nM | 8 (S. aureus) |

| N-Methylpiperidin-3-amine | N/A | >64 |

Industrial and Materials Science Applications

-

Coordination Chemistry: The sulfonamide nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺).

-

Polymer Modification: Incorporated into epoxy resins to enhance thermal stability.

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the nitro position and sulfonamide linkage.

-

Prodrug Development: Leveraging nitro-to-amine reduction for targeted drug delivery.

-

Catalytic Applications: Exploring metal-organic frameworks incorporating this ligand.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume